2-(2-Butanamidobenzamido)benzoic acid
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Overview
Description
2-(2-Butanamidobenzamido)benzoic acid is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of two benzamido groups attached to a benzoic acid core, with one of the benzamido groups further substituted with a butanamido group. This structural complexity imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butanamidobenzamido)benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butanamidobenzamido)benzoic acid can undergo various chemical reactions, including:
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated benzamides.
Scientific Research Applications
2-(2-Butanamidobenzamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Butanamidobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt oxidative stress pathways by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid with an amide group.
N-Butylbenzamide: A benzamide derivative with a butyl group attached to the amide nitrogen.
2-(2-Aminobenzamido)benzoic acid: A structurally similar compound with an amino group instead of a butanamido group.
Uniqueness
2-(2-Butanamidobenzamido)benzoic acid is unique due to its dual benzamido substitution and the presence of a butanamido group. This structural complexity enhances its chemical reactivity and biological activity compared to simpler benzamide derivatives .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[[2-(butanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-2-7-16(21)19-14-10-5-3-8-12(14)17(22)20-15-11-6-4-9-13(15)18(23)24/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
YTAYVGDUONQCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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